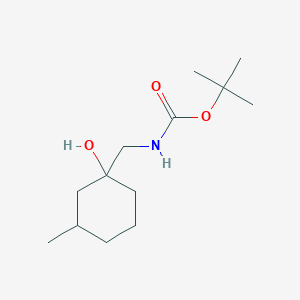
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a cyclohexyl ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. The general reaction scheme is as follows:
Reaction of tert-butyl chloroformate with the amine:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate can undergo various chemical reactions, including:
-
Oxidation: : The hydroxy group can be oxidized to form a ketone or aldehyde.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Typically carried out in an acidic or basic medium
Products: Corresponding ketone or aldehyde
-
Reduction: : The carbamate group can be reduced to form an amine.
Reagents: Reducing agents such as lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Corresponding amine
-
Substitution: : The tert-butyl group can be substituted with other functional groups.
Reagents: Various nucleophiles
Conditions: Depends on the nucleophile used
Products: Substituted carbamate derivatives
Aplicaciones Científicas De Investigación
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential use in modifying biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound.
Comparación Con Compuestos Similares
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate can be compared with other carbamates such as:
tert-Butyl carbamate: Lacks the cyclohexyl ring and hydroxy group, making it less versatile in certain reactions.
tert-Butyl ((1-hydroxy-3-oxocyclobutyl)methyl)carbamate: Contains an oxo group, which can participate in different types of reactions.
tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate: Contains a bicyclic ring, which can affect its reactivity and stability.
The unique combination of functional groups in this compound makes it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C13H25NO3 |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10-6-5-7-13(16,8-10)9-14-11(15)17-12(2,3)4/h10,16H,5-9H2,1-4H3,(H,14,15) |
Clave InChI |
DMUJXZJRHWAQDY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


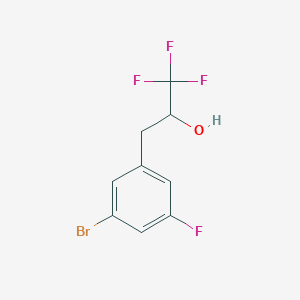
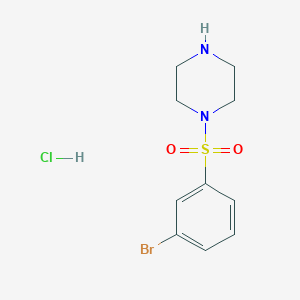
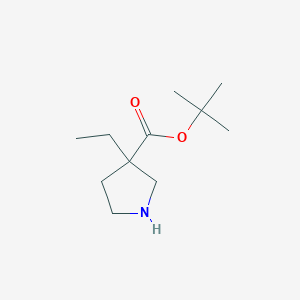
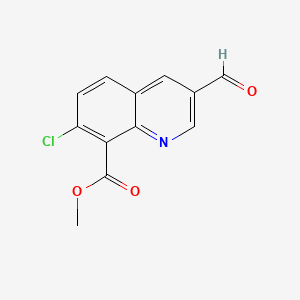

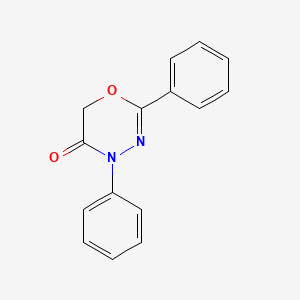
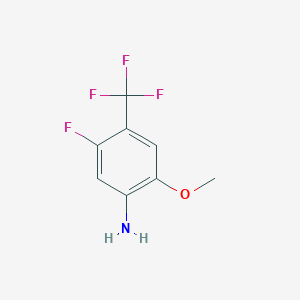
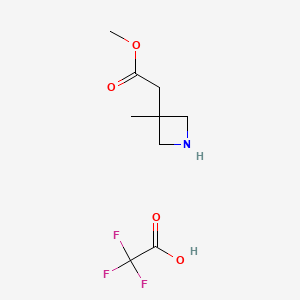
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
aminehydrochloride](/img/structure/B13581112.png)
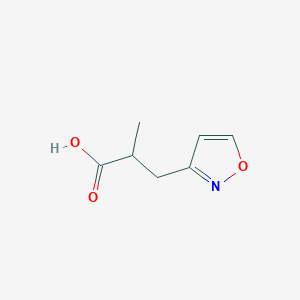
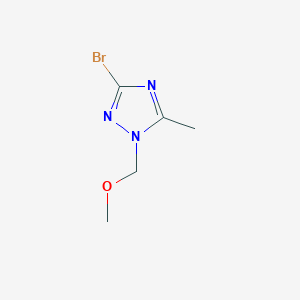
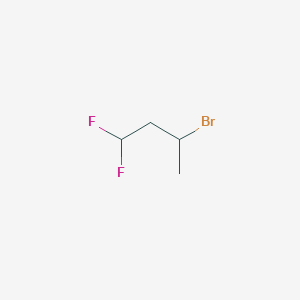
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
